molecular formula C22H23N3O7S B1679569 Rosiglitazone maleate CAS No. 155141-29-0

Rosiglitazone maleate

Cat. No. B1679569
M. Wt: 473.5 g/mol
InChI Key: SUFUKZSWUHZXAV-BTJKTKAUSA-N
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Description

Rosiglitazone maleate is an antidiabetic drug in the thiazolidinedione class . It is marketed by GlaxoSmithKline as a stand-alone drug or for use in combination with metformin or glimepiride . It works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin .


Molecular Structure Analysis

Rosiglitazone maleate has a molecular formula of C22H23N3O7S . Its structure includes a thiazolidinedione ring, which is essential for its antidiabetic activity .


Chemical Reactions Analysis

Rosiglitazone maleate is metabolized in the liver, primarily by CYP2C8-mediated pathways . Following oral or intravenous administration, approximately 64% of the dose is eliminated in the urine and 23% in the feces .


Physical And Chemical Properties Analysis

Rosiglitazone maleate has a weight average of 473.499 and a monoisotopic weight of 473.125670795 . It has a chemical formula of C22H23N3O7S .

Safety And Hazards

Rosiglitazone maleate has been associated with increases in total cholesterol, LDL, and HDL when used as monotherapy . It has also been linked to an increased risk of heart attack . Therefore, patients should be observed carefully for signs and symptoms of heart failure .

Future Directions

There have been controversies and debates about the cardiovascular risks of rosiglitazone . Despite its effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks and death . Future research may focus on further clarifying these risks and developing safer alternatives .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUKZSWUHZXAV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023569
Record name Rosiglitazone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Rosiglitazone maleate

CAS RN

155141-29-0
Record name 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155141-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosiglitazone Maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone maleate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764
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Record name Rosiglitazone maleate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,640
Citations
LA Sorbera, X Rabasseda, J Castaner - Drugs of the Future, 1998 - access.portico.org
Rosiglitazone Maleate Page 1 Introduction In 1982, the mechanism of action of the antidiabetic agent, ciglitazone [I], was identified and reported to involve enhancement of the …
Number of citations: 27 access.portico.org
GS Sonar, DK Jain, DM More - Asian J Pharm Sci, 2007 - researchgate.net
… to prolong residence in the stomach using rosiglitazone maleate as a model drug. Methods: … Results: The release of rosiglitazone maleate from the tablets followed the matrixfirst-order …
Number of citations: 150 www.researchgate.net
RK Gunda - Int J Pharm Tech Res, 2015 - academia.edu
… release tablet of Rosiglitazone Maleate using 32 factorial design. Rosiglitazone Maleate, an … In the present study, a sustained release dosage form of Rosiglitazone Maleate has been …
Number of citations: 47 www.academia.edu
MRP Rao, SG Borate, KC Thanki… - Drug development …, 2009 - Taylor & Francis
… Aim : The objective of this study was to prepare and evaluate floating microspheres of rosiglitazone maleate for the prolongation of gastric residence time. Method: The microspheres …
Number of citations: 70 www.tandfonline.com
DR Vanderpoel, MA Hussein, T Watson-Heidari… - Clinical …, 2004 - Elsevier
BACKGROUND:: In 2002, fixed-dose combination therapy (FDCT) with rosiglitazone maleate plus metformin hydrochloride became available for the treatment of type 2 diabetes …
Number of citations: 115 www.sciencedirect.com
NV Gupta, HG Shivakumar - DARU Journal of Pharmaceutical …, 2010 - ncbi.nlm.nih.gov
… as the crosslinking agent for Rosiglitazone maleate. Sodium bicarbonate … Rosiglitazone Maleate, an anti-diabetic agent, improves … at higher pH rosiglitazone maleate requires controlled …
Number of citations: 92 www.ncbi.nlm.nih.gov
M Mohan Kamila, N Mondal, L Kanta Ghosh… - AAPS …, 2009 - Springer
… -release oral drug delivery system of rosiglitazone maleate, which would control blood glucose … yet to develop floating microspheres of rosiglitazone maleate for its controlled-release …
Number of citations: 69 link.springer.com
A Önal - European journal of medicinal chemistry, 2009 - Elsevier
… Rosiglitazone maleate and metformin hydrochloride were kindly supplied by Abdi Ibrahim … were prepared by dissolving 33.1 mg of rosiglitazone maleate (equivalent to 25 mg of the …
Number of citations: 73 www.sciencedirect.com
NVS Madhav, AP Yadav - Acta Pharmaceutica Sinica B, 2013 - Elsevier
… The release of rosiglitazone maleate was maintained over 24 h… delivering rosiglitazone maleate by translabial administration. … potential of rosiglitazone maleate for transdermal delivery. …
Number of citations: 31 www.sciencedirect.com
HV Gangadharappa, S Biswas, A Getyala… - Der Pharmacia …, 2011 - researchgate.net
… from hollow microspheres containing rosiglitazone maleate was investigated. Although a number of articles are published for usage of rosiglitazone maleate as hollow microspheres, …
Number of citations: 36 www.researchgate.net

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